1-Amino-1-(4-chlorophenyl)propan-2-OL
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Overview
Description
1-Amino-1-(4-chlorophenyl)propan-2-OL is an organic compound with the molecular formula C9H12ClNO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-chlorophenyl)propan-2-OL can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups . Another method includes the addition of aqueous ammonia to propylene oxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(4-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Amino-1-(4-chlorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis reactions.
Biology: Studied for its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes and dye intermediates.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. It is known to interact with receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Amino-1-(4-chlorophenyl)propan-1-ol
- N-ethyl-2-amino-1-phenylpropan-1-one
- N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one
Uniqueness: 1-Amino-1-(4-chlorophenyl)propan-2-OL is unique due to its specific structural features, such as the presence of both amino and hydroxyl functional groups. This allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-amino-1-(4-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 |
InChI Key |
XBAXSYKCTIVRON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)N)O |
Origin of Product |
United States |
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